molecular formula C8H5F3N2 B1394910 3-(Trifluoromethyl)pyridine-5-acetonitrile CAS No. 1000565-50-3

3-(Trifluoromethyl)pyridine-5-acetonitrile

Cat. No. B1394910
M. Wt: 186.13 g/mol
InChI Key: RLFIMIUJZHVVGM-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridine-5-acetonitrile is a chemical compound with the molecular formula C6H4F3N . It is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)pyridine-5-acetonitrile consists of a pyridine ring with a trifluoromethyl group attached at the 3-position . The presence of the trifluoromethyl group and the pyridine ring are thought to contribute to the unique physicochemical properties of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Trifluoromethyl)pyridine-5-acetonitrile include a refractive index of 1.418 and a boiling point of 113-115 °C . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Alkyne Coupling Reactions

Research has explored the use of acetonitrile complexes in alkyne coupling reactions. A study demonstrated that bis(acetonitrile) complexes can facilitate head-to-tail coupling of alkynes, leading to (allyl)carbene complexes. This process involves highly chemo- and regioselective [2 + 2 + 2] cycloaddition reactions of C≡C and C≡N triple bonds, enabling access to π-arene and -pyridine complexes (Ferré, Toupet, & Guerchais, 2002).

Synthesis of Substituted Pyridines

Another study focused on synthesizing substituted pyridines through reactions involving pyridine N-oxides and silylaryl triflates. This process, conducted in acetonitrile at room temperature, produced good yields through a series of rearrangements (Raminelli, Liu, & Larock, 2006).

Iron(II) Complexes in Alkane Oxidation

Iron(II) bis(triflate) complexes with pyridine donors have been examined for their role in alkane oxidation catalysis. In these studies, acetonitrile was used to displace triflate ligands in the complexes, impacting the spin state and the catalytic properties of these complexes for oxidation reactions (Britovsek, England, & White, 2005).

Bonding Modes in Ruthenium Complexes

Investigations into the bonding modes of ruthenium tris(acetonitrile) cationic complex with pyridine bases revealed insights into η1(N) and η6(π) bonding modes. This study helped understand the influence of heteroaromatic nitrogen ligand structure on bonding (Fish, Fong, Tran, & Baralt, 1991).

Basicity Scale in Acetonitrile

A self-consistent spectrophotometric basicity scale in acetonitrile was developed, including various bases such as pyridine and its derivatives. This scale helps in understanding the basicity of different compounds in acetonitrile, a key aspect in many chemical reactions (Kaljurand et al., 2000).

Optical Sensor Development

A study developed an optical sensor for detecting trace amounts of water in acetonitrile. This sensor utilized a BODIPY-type pyridine–boron trifluoride complex, demonstrating the utility of pyridine derivatives in sensor technology (Tsumura, Ohira, Imato, & Ooyama, 2020).

Safety And Hazards

This compound is considered hazardous. It is toxic if swallowed and can cause skin and eye irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

Future Directions

Trifluoromethylpyridines and their derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6(1-2-12)4-13-5-7/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFIMIUJZHVVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)pyridine-5-acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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